Lipophilicity (LogP) Differentiation: 2-Amino-6-tert-butylbenzothiazole Versus 2-Aminobenzothiazole
2-Amino-6-tert-butylbenzothiazole exhibits a computed XLogP3-AA of 3.7, which is 1.8 log units higher than the XLogP3 of 1.9 for the unsubstituted parent compound 2-aminobenzothiazole [1][2]. An independent source reports an experimental LogP of 3.75720 for the target compound, corroborating this high lipophilicity . This ~63-fold difference in partition coefficient directly impacts membrane permeability and hydrophobic target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7; experimental LogP = 3.75720 |
| Comparator Or Baseline | 2-Aminobenzothiazole: XLogP3 = 1.9 |
| Quantified Difference | ΔLogP ≈ 1.8 units (~63-fold higher lipophilicity) |
| Conditions | Computed values from PubChem (XLogP3/XLogP3-AA algorithm); experimental LogP from chem960.com database |
Why This Matters
The ~1.8 log unit increase in lipophilicity directly translates to enhanced passive membrane permeability and superior hydrophobic pocket occupancy in target proteins, making the tert-butyl derivative the preferred choice for programs requiring blood-brain barrier penetration or intracellular target engagement.
- [1] PubChem Compound Summary for CID 10488510, 2-Amino-6-tert-butylbenzothiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10488510 View Source
- [2] PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine (2-Aminobenzothiazole). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/136-95-8 View Source
